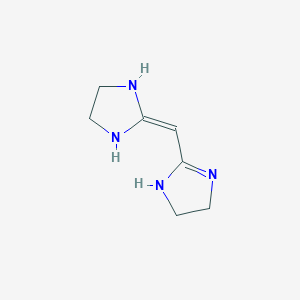
2-(imidazolidin-2-ylidenemethyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(imidazolidin-2-ylidenemethyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a five-membered ring structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(imidazolidin-2-ylidenemethyl)-4,5-dihydro-1H-imidazole can be achieved through several methods. One common approach involves the reaction of arylglyoxals with 2-(imidazolidin-2-ylidene)-1-ethanones and 4-hydroxy-2H-chromen-2-ones under reflux conditions in 1,4-dioxane . Another method includes the direct incorporation of the carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic strategies to ensure high yields and efficiency. Metal catalysis and organocatalysis are commonly employed to facilitate the synthesis of imidazolidin-2-one derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(imidazolidin-2-ylidenemethyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-2-ones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like 1,4-dioxane .
Major Products
The major products formed from these reactions include imidazolidin-2-ones, amines, and substituted imidazolidines .
Scientific Research Applications
2-(imidazolidin-2-ylidenemethyl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(imidazolidin-2-ylidenemethyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. For example, it can modulate α2-adrenergic receptors, leading to various biological effects . The compound’s structure allows it to form stable complexes with metal ions, which can enhance its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include imidazolidin-2-ones, benzimidazolidin-2-ones, and other imidazoline derivatives .
Uniqueness
2-(imidazolidin-2-ylidenemethyl)-4,5-dihydro-1H-imidazole is unique due to its specific ring structure and the presence of both imidazolidine and imidazole moieties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-(imidazolidin-2-ylidenemethyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C7H12N4/c1-2-9-6(8-1)5-7-10-3-4-11-7/h5,8-9H,1-4H2,(H,10,11) |
InChI Key |
DRNBZKMATBFKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=CC2=NCCN2)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


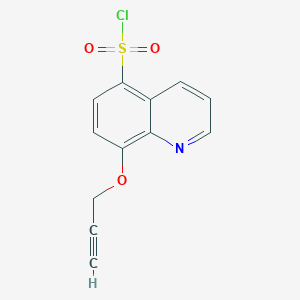
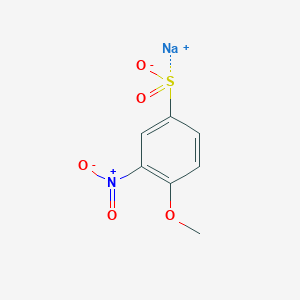
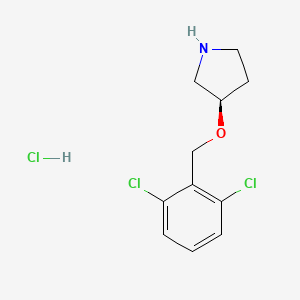
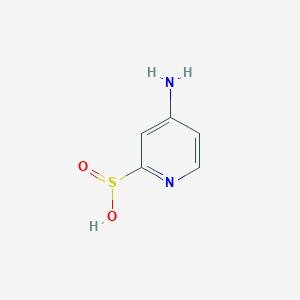


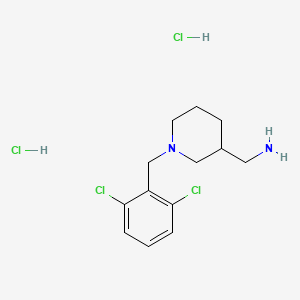
![5-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B12834951.png)
![1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine](/img/structure/B12834952.png)
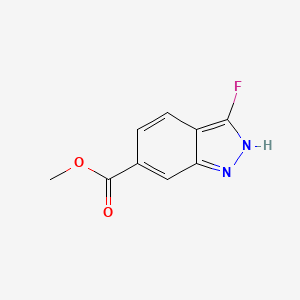

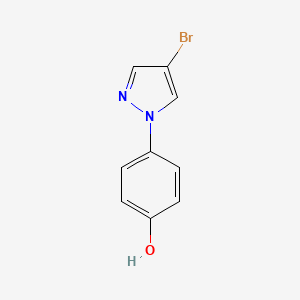

![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)
